(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate
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Overview
Description
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate is a chemical compound with the molecular formula C21H21NO4 and a molecular weight of 351.4 g/mol . This compound is known for its unique structure, which includes a dioxoisoindolinyl group and an isobutylphenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate typically involves the reaction of 2-(4-isobutylphenyl)propanoic acid with phthalic anhydride under specific conditions . The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Researchers use this compound to study its effects on biological systems, including its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: This compound is used in the production of various materials and chemicals, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of (1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1,3-Dioxoisoindolin-2-yl) 2-(4-isobutylphenyl)propanoate can be compared with other similar compounds, such as:
- 1,3-Dioxoisoindolin-2-yl 2-(4-fluorophenyl)acetate
- 1,3-Dioxoisoindolin-2-yl 2-(4-chlorophenyl)acetate
- 1,3-Dioxoisoindolin-2-yl 2-(4-bromophenyl)acetate
These compounds share a similar dioxoisoindolinyl structure but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific isobutylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 2-[4-(2-methylpropyl)phenyl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-13(2)12-15-8-10-16(11-9-15)14(3)21(25)26-22-19(23)17-6-4-5-7-18(17)20(22)24/h4-11,13-14H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTRYGIOMYBGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2140889-61-6 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-[4-(2-methylpropyl)phenyl]propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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